S-Benzyl-L-cysteine

Catalog No.
S706291
CAS No.
3054-01-1
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Benzyl-L-cysteine

CAS Number

3054-01-1

Product Name

S-Benzyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Synonyms

S-Benzyl-L-cysteine;Benzylcysteine;3054-01-1;H-Cys(Bzl)-OH;(R)-2-amino-3-(benzylthio)propanoicacid;S-Benzylcysteine;D-S-butylcysteine;CHEMBL63130;GHBAYRBVXCRIHT-VIFPVBQESA-N;(2R)-2-amino-3-benzylsulfanyl-propanoicacid;(R)-2-Amino-3-(S-Benzylthio)PropanoicAcid;3-Benzylthioalanine;L-S-Benzylcysteine;(S)-Benzyl-D-Cys;(R)-S-Benzylcysteine;25988-62-9;(2R)-2-amino-3-(phenylmethylthio)propanoicacid;L-Cysteine,S-(phenylmethyl)-;Alanine,3-(benzylthio)-,L-;NSC638614;Poly-S-benzylcysteine;(S)-Benzyl-L-Cys;NSC-43125;PubChem19030;AC1L4WNQ

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N

Removal of Cadmium (II) Ion from Water

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: S-Benzyl-L-cysteine (BCys) has been used to create a new material that can remove cadmium (II) ions from water . This is particularly important in environmental science, as cadmium is a toxic heavy metal that can contaminate water supplies.

Methods of Application or Experimental Procedures: The BCys was impregnated into a silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material was fully characterized by SEM, ATR-IR, and PXRD .

Antiviral Activity

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates, which have shown potent antiviral activity .

Methods of Application or Experimental Procedures: A new method for the synthesis of GA conjugates with S-benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .

Results or Outcomes: The synthesized compound was found to be superior to GA in inhibiting the accumulation of HIV-I virus-specific protein p24 (viral antigen) in MT-4 cell culture (IC 50 3 μg/mL, SI 90) and is 50 – 55 times less toxic to cells than azidothymidine .

Low-Molecular-Weight Hydrogels

Specific Scientific Field: Biomedical Engineering

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of low-molecular-weight hydrogels (LMWHs), which have been extensively employed in different biomedical applications, including drug delivery, tissue engineering and cell culture, wound healing, and biofabrication .

Methods of Application or Experimental Procedures: The LMWHs are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .

Results or Outcomes: The LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water . Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .

S-Oxidase Activity

Specific Scientific Field: Biochemistry

Summary of the Application: S-Benzyl-L-cysteine has been found to be a substrate for cysteine conjugate S-oxidase activity, which is mostly found in the microsomal fractions of rat liver and kidney .

Methods of Application or Experimental Procedures: In the presence of oxygen and NADPH, S-benzyl-L-cysteine is converted to S-benzyl-L-cysteine sulfoxide .

Results or Outcomes: This biochemical reaction is important in the metabolism of S-benzyl-L-cysteine in the body . No S-benzyl-L-cysteine sulfone was detected .

Synthesis of Glycyrrhizic Acid Conjugates

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates . These conjugates have shown potent antiviral activity .

S-Benzyl-L-cysteine is a sulfur-containing amino acid derivative with the chemical formula C₁₀H₁₃NO₂S. It features a benzyl group attached to the sulfur atom of L-cysteine, which contributes to its unique properties and biological activities. The compound exists as zwitterions, displaying two distinct molecular conformations primarily based on the orientation of the C alpha-C beta bonds . This structural diversity is significant for its interactions in biological systems.

SBzl's primary function is not to act directly in biological systems but to serve as a protected form of cysteine during peptide synthesis. Once incorporated into a peptide chain, the benzyl group can be removed to reveal the reactive thiol group, allowing for further modifications or investigation of cysteine's role within the peptide [].

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Disulfide Bond Formation: It can form disulfide bonds with other thiol-containing compounds, influencing protein structure and function.
  • Schiff Base Formation: S-Benzyl-L-cysteine can react with aldehydes or ketones to form Schiff bases, which are relevant in crosslinking applications in biomaterials .

S-Benzyl-L-cysteine exhibits several biological activities:

  • Inhibition of Photosynthesis: Studies indicate that S-benzyl-L-cysteine inhibits growth and photosynthesis in plants by affecting the photosynthetic apparatus and inducing oxidative stress .
  • Antibacterial Properties: Recent research has shown that natural nanogels crosslinked with S-benzyl-L-cysteine display potent antibacterial activity, making it a candidate for biomedical applications .
  • Corrosion Inhibition: It has been investigated as a corrosion inhibitor for carbon steel in CO₂-saturated environments, showcasing its versatility beyond biological systems .

Several synthesis methods for S-benzyl-L-cysteine have been developed:

  • Direct Alkylation: L-cysteine can be alkylated using benzyl bromide in the presence of a base to yield S-benzyl-L-cysteine.
  • Conjugate Formation: A method involving the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide has been proposed for synthesizing conjugates with glycyrrhizic acid, showcasing its utility in forming complex molecules .
  • Crosslinking Reactions: The compound can also be utilized in crosslinking reactions to create hydrogels or nanogels for drug delivery systems .

S-Benzyl-L-cysteine has various applications across different fields:

  • Pharmaceuticals: Its antibacterial properties make it a promising candidate for developing new antibiotics or antimicrobial agents.
  • Agriculture: As an inhibitor of photosynthesis, it can be studied for its potential use in controlling plant growth or as a herbicide.
  • Materials Science: Its ability to inhibit corrosion positions it as an important compound in protecting metals in industrial applications.

Research into the interactions of S-benzyl-L-cysteine has revealed several insights:

  • Photosynthetic Mechanisms: Studies have shown that S-benzyl-L-cysteine affects electron transport processes within photosystems, leading to decreased efficiency in photosynthesis and increased oxidative stress markers .
  • Corrosion Synergy: When combined with thiourea, S-benzyl-L-cysteine demonstrates synergistic effects that enhance corrosion inhibition in carbon steel exposed to corrosive environments .

S-Benzyl-L-cysteine shares similarities with several other sulfur-containing amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
L-CysteineContains a thiol groupPrecursor to glutathione
N-AcetylcysteineAcetylated form of cysteineAntioxidant properties
S-MethylcysteineMethyl group on sulfurPotential role in detoxification
S-CarboxymethylcysteineCarboxymethyl group on sulfurInvolved in various metabolic processes
S-EthylcysteineEthyl group on sulfurSimilar reactivity patterns

The uniqueness of S-benzyl-L-cysteine lies in its benzyl substituent, which enhances its lipophilicity and alters its interactions within biological systems compared to other cysteine derivatives.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

UNII

9VRE13M548

Related CAS

25988-62-9

Other CAS

25988-62-9
3054-01-1

Wikipedia

S-benzylcysteine

General Manufacturing Information

L-Cysteine, S-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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